(4aS*,8aS*)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol
Overview
Description
(4aS*,8aS*)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.19467705 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Biological Investigations of Pyrazole-Appended Quinolinyl Chalcones
Research on pyrazole-appended quinolinyl chalcones demonstrated promising anti-microbial properties, with certain compounds being particularly potent against bacterial and fungal strains. Methoxy-substituted compounds exhibited moderate antioxidant activity, highlighting the potential of pyrazole derivatives in developing new antimicrobial and antioxidant agents (Prasath et al., 2015).
Pharmacological Screening of Novel Pyrazole Incorporated Polyhydroquinoline Derivatives
Novel polyhydroquinoline derivatives containing a pyrazole group were synthesized and showed excellent antimalarial activity, in addition to significant antibacterial and moderate antituberculosis activity against various strains. This study underscores the potential of pyrazole derivatives in the development of new therapeutics for infectious diseases (Kalaria et al., 2014).
Green Synthesis and Pharmacological Screening of Polyhydroquinoline Derivatives
This research focused on synthesizing polyhydroquinoline scaffolds bearing a fluorinated 5-aryloxypyrazole nucleus, demonstrating excellent antimalarial potency and reasonable antituberculosis activity. The study indicates the effectiveness of green synthesis methods in producing compounds with potential pharmaceutical applications (Karad et al., 2015).
In Silico Molecular Docking Study and Biological Evaluation of Pyrazole-Based Polyhydroquinoline Core Moiety
A combinatorial library of polyhydroquinoline scaffolds was developed, incorporating a phenylthio pyrazole group. These compounds were evaluated for their antibacterial, antitubercular, and antimalarial activities, with many candidates showing significant activities against first-line drugs. The inclusion of in silico molecular docking and pharmacokinetics evaluation provides a comprehensive approach to drug discovery (Sapariya et al., 2017).
Properties
IUPAC Name |
[(4aS,8aS)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-(1-ethyl-5-methylpyrazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-19-12(2)14(10-17-19)15(20)18-9-8-16(21)7-5-4-6-13(16)11-18/h10,13,21H,3-9,11H2,1-2H3/t13-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHCVRAYQQLRH-BBRMVZONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCC3(CCCCC3C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)N2CC[C@]3(CCCC[C@H]3C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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